![molecular formula C14H11F3N2O3 B564363 5-Hydroxy Flunixin-d3 CAS No. 1185088-54-3](/img/new.no-structure.jpg)
5-Hydroxy Flunixin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Flunixin-d3 is a deuterium-labeled derivative of 5-Hydroxy Flunixin, which is a metabolite of Flunixin. Flunixin is a non-steroidal anti-inflammatory drug widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Flunixin-d3 involves the incorporation of deuterium atoms into the 5-Hydroxy Flunixin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Deuterium oxide (D2O) or deuterated chloroform (CDCl3) can be used.
Catalysts: Palladium on carbon (Pd/C) is often employed to facilitate the hydrogen-deuterium exchange.
Reaction Temperature: The reactions are usually carried out at elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of deuterated reagents.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity this compound.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing.
化学反应分析
Types of Reactions
5-Hydroxy Flunixin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives.
科学研究应用
Pharmacokinetics and Metabolism
5-Hydroxy Flunixin-d3 is extensively studied for its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion. The deuterated nature of this compound allows researchers to trace its metabolic pathways more effectively due to its distinct isotopic signature.
Case Study: Pharmacokinetics in Veal Calves
A study investigated the pharmacokinetics and tissue elimination of flunixin and its metabolites in veal calves. The results indicated that this compound was detected in liver tissue but not consistently across all subjects, highlighting its role in understanding drug metabolism in livestock .
Drug Residue Analysis
The compound is crucial for assessing drug residues in animal tissues, which is vital for food safety and regulatory compliance. The presence of this compound can indicate the metabolic fate of flunixin in animals.
Analytical Techniques
Various analytical methods have been developed to detect and quantify this compound in biological samples. These include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method allows for sensitive detection of the compound in tissues such as liver, muscle, and kidney .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Used for screening flunixin concentrations in various tissues .
Veterinary Medicine Applications
In veterinary medicine, this compound serves as a marker for evaluating the efficacy and safety of flunixin treatment protocols in livestock. Understanding its pharmacodynamics helps veterinarians optimize dosing regimens to minimize residues while ensuring therapeutic effectiveness.
Case Study: Milk Residues in Dairy Cattle
Research on plasma pharmacokinetics and milk residues of flunixin and this compound revealed that monitoring these metabolites is essential for ensuring that milk products remain within safe consumption limits post-treatment .
Research on Anti-Inflammatory Properties
The anti-inflammatory properties of this compound are similar to those of flunixin, primarily through the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis. This characteristic makes it a valuable compound for studying inflammation mechanisms.
Comparative Studies with Other NSAIDs
This compound is often compared with other NSAIDs to evaluate differences in efficacy and safety profiles. Its stable isotope labeling allows researchers to conduct comparative studies that may reveal insights into drug interactions and metabolic pathways.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Flunixin | Non-steroidal anti-inflammatory drug | Parent compound; widely used in veterinary medicine |
5-Hydroxy Flunixin | Hydroxylated metabolite | Major metabolite; offers insights into metabolism |
Carprofen | Similar NSAID | Used in both human and veterinary medicine; different selectivity for cyclooxygenase enzymes |
Ketoprofen | Another NSAID | Exhibits both analgesic and antipyretic properties |
Meloxicam | Selective COX-2 inhibitor | Offers improved gastrointestinal safety profile |
Future Research Directions
Future studies are likely to focus on:
- The development of improved analytical methods for detecting this compound.
- Investigating its potential applications beyond veterinary medicine.
- Understanding the long-term effects of flunixin-based treatments on animal health and food safety.
作用机制
The mechanism of action of 5-Hydroxy Flunixin-d3 is similar to that of Flunixin. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
相似化合物的比较
Similar Compounds
5-Hydroxy Flunixin: The non-deuterated form of 5-Hydroxy Flunixin-d3.
Flunixin: The parent compound from which 5-Hydroxy Flunixin is derived.
Other Non-Steroidal Anti-Inflammatory Drugs: Such as ibuprofen and ketoprofen.
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen atoms, making the compound more stable.
Improved Pharmacokinetics: Deuterium labeling can alter the metabolic profile, potentially leading to longer-lasting effects.
Research Utility: The deuterium label allows for precise tracking in pharmacokinetic and metabolic studies.
生物活性
5-Hydroxy Flunixin-d3 is a deuterated analog of 5-Hydroxy Flunixin, which is the principal metabolite of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and implications in veterinary therapeutics.
- Molecular Formula : C₁₄H₈D₃F₃N₂O₃
- Molecular Weight : Approximately 315.26 g/mol
- Structure : Contains three deuterium atoms replacing hydrogen atoms, enhancing stability and utility in research applications.
The chemical behavior of this compound is similar to its parent compound, Flunixin, primarily undergoing reactions typical of phenolic compounds. These reactions are essential for understanding its metabolic pathways and interactions within biological systems.
This compound exhibits anti-inflammatory and analgesic properties , which are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators in inflammation and pain response. The deuterated form allows for enhanced tracking in metabolic studies due to its distinct isotopic signature.
Pharmacokinetics
Understanding the pharmacokinetic parameters of this compound is vital for assessing its efficacy and safety in clinical settings. A study involving pregnant non-lactating does and lactating does administered with flunixin meglumine showed that both flunixin and its metabolite were detectable in plasma and milk .
Key Pharmacokinetic Findings
Parameter | Value |
---|---|
Cmax (Plasma Concentration) | Varies by administration route |
Elimination Half-Life | Approximately 6 hours |
Area Under Curve (AUC) | Higher for flunixin compared to meloxicam treatments |
The pharmacokinetics of this compound were characterized using various models, including physiologically based pharmacokinetic (PBPK) modeling, which helps predict withdrawal intervals after administration in cattle .
Case Studies
- Study on Lactating Does : In a controlled study, lactating does received a single dose of flunixin meglumine. Plasma concentrations were monitored over time, revealing significant levels of both flunixin and 5-Hydroxy Flunixin. The study assessed injection site reactions and provided insights into the safety profile of the drug .
- Residue Detection in Milk : A study aimed at developing a quantitative method for detecting flunixin and its metabolites in milk highlighted the importance of monitoring drug residues to ensure food safety. The presence of 5-Hydroxy Flunixin was confirmed as a marker for flunixin residues .
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets, which is crucial for evaluating NSAIDs' safety and effectiveness. Understanding these interactions can inform dosage adjustments and therapeutic strategies in veterinary medicine.
属性
CAS 编号 |
1185088-54-3 |
---|---|
分子式 |
C14H11F3N2O3 |
分子量 |
315.267 |
IUPAC 名称 |
5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3 |
InChI 键 |
JSXNJGKWSWRIGA-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC=C1NC2=NC=C(C=C2C(=O)O)O)C(F)(F)F |
同义词 |
5-Hydroxy-2-[[2-methyl-d3-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。